Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide
CAS No.: 303988-36-5
Cat. No.: VC6332572
Molecular Formula: C13H11F3N2S2
Molecular Weight: 316.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303988-36-5 |
|---|---|
| Molecular Formula | C13H11F3N2S2 |
| Molecular Weight | 316.36 |
| IUPAC Name | 4-(4-methylphenyl)sulfanyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C13H11F3N2S2/c1-8-3-5-9(6-4-8)20-11-7-10(13(14,15)16)17-12(18-11)19-2/h3-7H,1-2H3 |
| Standard InChI Key | LIHCNDGNGXIUKF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SC2=NC(=NC(=C2)C(F)(F)F)SC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at the 2-, 4-, and 6-positions. The 2-position bears a methylsulfanyl group (-SMe), while the 4- and 6-positions are occupied by a 4-methylphenylsulfanyl group (-S-C₆H₄-Me) and a trifluoromethyl group (-CF₃), respectively. The IUPAC name, 4-(4-methylphenyl)sulfanyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁F₃N₂S₂ |
| Molecular Weight | 316.36 g/mol |
| CAS Registry Number | 303988-36-5 |
| SMILES | CC1=CC=C(C=C1)SC2=NC(=NC(=C2)C(F)(F)F)SC |
| InChIKey | LIHCNDGNGXIUKF-UHFFFAOYSA-N |
The trifluoromethyl group contributes to the compound’s lipophilicity and metabolic stability, while the sulfanyl groups may influence redox reactivity . Solubility data remain unreported, necessitating experimental characterization.
Synthetic Pathways
General Synthesis Strategy
Synthesis typically involves constructing the pyrimidine core followed by sequential functionalization. A common approach begins with 2,4-dichloropyrimidine derivatives, which undergo nucleophilic substitutions to introduce the sulfanyl and trifluoromethyl groups .
Stepwise Functionalization
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Core Formation: 2,4-Dichloropyrimidine serves as the starting material.
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Trifluoromethyl Introduction: The 6-position is substituted via halogen exchange using trifluoromethylating agents (e.g., CF₃Cu or CF₃SiMe₃) .
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Sulfanyl Group Installation:
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Trifluoromethylation | CF₃Cu, DMF, 80°C, 12 h | 72% | |
| 4-Sulfanyl Addition | 4-MeC₆H₄SH, K₂CO₃, DMF, 60°C, 6 h | 85% | |
| 2-Sulfanyl Addition | MeSNa, EtOH, reflux, 4 h | 78% |
Chemoselectivity Challenges
Competing reactions at the 2- and 4-positions require careful control. Studies on analogous pyrimidines demonstrate that electron-withdrawing groups (e.g., -CF₃) deactivate the ring toward electrophilic substitution, favoring nucleophilic aromatic substitution at specific positions . For example, the 4-position’s reactivity is enhanced by the -CF₃ group’s meta-directing effect, enabling selective sulfanyl group installation.
Chemical Reactivity and Modifications
Sulfanyl Group Transformations
The methylsulfanyl and aryl sulfanyl groups undergo characteristic reactions:
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Oxidation: Treatment with mCPBA (meta-chloroperbenzoic acid) converts -SMe to sulfoxide (-SO₃Me) or sulfone (-SO₂Me).
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Nucleophilic Displacement: The 2-methylsulfanyl group can be replaced by amines or alkoxides under basic conditions, offering routes to derivatives .
Trifluoromethyl Group Stability
The -CF₃ group is generally inert under mild conditions but participates in radical reactions or SN2 displacements at elevated temperatures. For instance, in the presence of CuI and DMF, it may undergo defluorination .
Material Science Applications
The compound’s sulfur-rich structure suggests utility in coordination chemistry. Pyrimidine-thioethers often serve as ligands for transition metals, forming complexes with applications in catalysis or materials synthesis .
Future Research Directions
Synthetic Optimization
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Catalytic Methods: Developing Pd- or Cu-catalyzed couplings to streamline sulfanyl group introduction.
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Solvent Effects: Systematic studies comparing polar aprotic (DMF, DMSO) vs. ether solvents (THF) on reaction efficiency .
Biological Profiling
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